molecular formula C8H7F2NO2 B580374 Methyl 5-(difluoromethyl)picolinate CAS No. 1346148-42-2

Methyl 5-(difluoromethyl)picolinate

Cat. No.: B580374
CAS No.: 1346148-42-2
M. Wt: 187.146
InChI Key: JNXHKCWFXZKBRW-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound belongs to a class of organofluorine molecules, which are widely utilized in pharmaceutical and agrochemical research due to fluorine’s unique ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability .

Its structure aligns with trends in medicinal chemistry, where fluorine substitution optimizes ligand-protein interactions and pharmacokinetics .

Properties

IUPAC Name

methyl 5-(difluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXHKCWFXZKBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)picolinate typically involves the reaction of 2-bromo-5-(difluoromethyl)pyridine with methanol and carbon monoxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Methyl 5-(difluoromethyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituent (Position) Key Properties/Applications References
Methyl 5-(trifluoromethyl)picolinate -CF₃ (5) Higher lipophilicity (logP) due to -CF₃; enhanced metabolic stability; used in catalysis and as intermediates for bioactive molecules.
Methyl 5-bromo-3-methylpicolinate -Br (5), -CH₃ (3) Bromine acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura); methyl group adds steric bulk, influencing regioselectivity.
Methyl 3-fluoro-5-hydroxypicolinate -F (3), -OH (5) Hydroxyl group increases polarity and hydrogen-bonding capacity; potential for metal coordination or prodrug strategies.
Methyl 5-(hydroxymethyl)picolinate -CH₂OH (5) Hydroxymethyl enhances water solubility; prone to oxidation or conjugation reactions; common in prodrug design.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Boronate ester (5) Boron-containing intermediate for Suzuki couplings; enables diversification of the pyridine scaffold.

Electronic and Steric Effects

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):
    The -CF₂H group is less electron-withdrawing than -CF₃, which may reduce deshielding of the pyridine ring and alter reactivity in nucleophilic aromatic substitution. This balance could improve metabolic stability compared to highly fluorinated analogs while retaining sufficient electronegativity for target binding .
  • Difluoromethyl vs. The -CF₂H group offers a stable, non-leaving substituent, making it more suitable for end-stage bioactive molecules .
  • Hydroxymethyl (-CH₂OH) vs. Difluoromethyl: Hydroxymethyl derivatives (e.g., ) prioritize solubility but may require protective-group strategies during synthesis. Difluoromethyl provides a metabolically resilient alternative with moderate lipophilicity .

Biological Activity

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula characterized by a pyridine ring substituted with a methyl ester at the 5-position and a difluoromethyl group. The difluoromethyl substituent enhances the compound's lipophilicity and reactivity, which are crucial for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group is known to enhance binding interactions due to its electronic properties, potentially allowing the compound to modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.
  • Receptor Modulation: Interaction with biological receptors can lead to altered signaling pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound often exhibit noteworthy biological activities, including antimicrobial and antifungal properties. These activities are enhanced by the presence of halogenated groups, which facilitate stronger binding interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of picolinic acid, including this compound, showed significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
  • Cytotoxic Effects:
    • In vitro assays revealed that this compound exhibited cytotoxicity against cancer cell lines. The lipophilic nature of the compound facilitated its penetration into cell membranes, enhancing its efficacy in targeting cancer cells .
  • Structure-Activity Relationship (SAR):
    • SAR studies have highlighted the importance of the difluoromethyl group in enhancing biological activity. Variations in substitution patterns on the picolinate scaffold significantly influenced both potency and selectivity against different biological targets.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

Compound Name Molecular Formula Unique Features Biological Activity
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinateC10H8BrF3NContains bromine instead of difluoromethylAntimicrobial and anticancer activity
Methyl 6-methyl-5-(trifluoromethyl)picolinateC10H8F3NTrifluoromethyl group enhances lipophilicitySignificant enzyme inhibition
Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinateC10H9ClF2NChlorine instead of bromine; different reactivityVaried antimicrobial properties

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